Standard pan-HDAC inhibitors like SAHA lack the dual-targeting mechanism required for epigenetic-oncology synergy. HDAC-IN-32 (compound 9k) is a benzimidazole-hydroxamate hybrid that couples HDAC inhibition with DNA minor groove binding-a feature absent in generic analogs.
- **Defined isoform potency**: HDAC1 (5.2 nM), HDAC2 (11 nM), HDAC6 (28 nM).
- **Validated immuno-oncology tool**: Promotes antigen presentation and T-cell activation in syngeneic models.
- **Superior anti-metastatic data**: Downregulates MMP-2 vs. SAHA.
Supplied as a crystalline solid with guaranteed structural fidelity (CAS 2766688-17-7).
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Cat. No.B12419162
⚠ Attention: For research use only. Not for human or veterinary use.
HDAC-IN-32 (also designated as compound 9k) is a potent histone deacetylase (HDAC) inhibitor that exhibits nanomolar activity against HDAC1, HDAC2, and HDAC6, with reported IC50 values of 5.2 nM, 11 nM, and 28 nM, respectively . This compound belongs to a novel series of benzimidazole-hydroxamate hybrids specifically designed to incorporate a DNA minor groove-binding fragment alongside HDAC inhibitory functionality, representing a dual-targeting approach [1]. Its chemical structure (CAS 2766688-17-7; C20H23N3O3; MW 353.41) positions it as a specialized research tool for investigating HDAC-dependent epigenetic regulation in oncology .
Dual epigenetic probe targeting HDAC and DNA minor-groove
HDAC1/2/6 isoform pathway study context
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
HDAC-IN-32: Why Analogs Cannot Substitute
Substitution with seemingly analogous HDAC inhibitors introduces significant experimental variability that compromises data reproducibility and mechanistic interpretation. HDAC-IN-32 is not a generic pan-HDAC inhibitor; it is a rationally designed benzimidazole-hydroxamate hybrid that couples HDAC inhibition with DNA minor groove binding, a dual-targeting mechanism absent in standard hydroxamates such as SAHA [1]. Even within the same benzimidazole-hydroxamate chemical series, closely related compounds exhibit quantitatively distinct isoform inhibition profiles and in vivo efficacy. For example, HDAC-IN-33—a structurally similar analog—demonstrates substantially weaker potency across all three HDAC isoforms [2]. These quantitative differences in target engagement translate directly into differential cellular antiproliferation, anti-migratory activity, and immunomodulatory outcomes. Therefore, direct substitution with any alternative HDAC inhibitor, including closely numbered analogs, cannot reproduce the precise pharmacological fingerprint of HDAC-IN-32 and may lead to conflicting experimental conclusions.
Pan-HDAC inhibitors (e.g., SAHA) lack the DNA minor-groove binding fragment, altering dual-targeting mechanism.
Structural analog HDAC-IN-33 shows markedly different isoform inhibition profiles across HDAC1/2/6.
Benzimidazole-hydroxamate hybrids are compound-specific; direct substitution may shift target engagement and cellular outcomes.
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
[2] InvivoChem. HDAC-IN-33 Product Datasheet. CAS No. 2766688-19-9. View Source
HDAC-IN-32: Head-to-Head Evidence
HDAC1 Inhibition Potency vs. HDAC-IN-33
HDAC-IN-32 demonstrates 4.6-fold greater inhibitory potency against HDAC1 compared to its direct structural analog HDAC-IN-33. Both compounds were evaluated in the same enzymatic assay system, providing a direct, quantitative basis for isoform-selectivity differentiation [1].
HDAC1 Potency vs. HDAC-IN-33Head-to-head
IC50 5.2 nM vs. 24 nM (4.6-fold)
Supports HDAC1 target-engagement assay context
Same enzymatic assay conditions
HDAC1EpigeneticsCancer
Evidence Dimension
HDAC1 Inhibition IC50
Target Compound Data
5.2 nM
Comparator Or Baseline
HDAC-IN-33: 24 nM
Quantified Difference
4.6-fold greater potency
Conditions
In vitro biochemical HDAC enzymatic activity assay
Why This Matters
For researchers requiring maximal HDAC1 inhibition at minimal compound concentrations, HDAC-IN-32 provides significantly enhanced target engagement, reducing the risk of off-target effects associated with higher dosing.
HDAC1EpigeneticsCancer
[1] InvivoChem. HDAC-IN-33 Product Datasheet. CAS No. 2766688-19-9. View Source
HDAC2 Inhibition Potency vs. HDAC-IN-33
Against HDAC2, HDAC-IN-32 exhibits 4.2-fold greater inhibitory activity than HDAC-IN-33. The data, generated under identical assay conditions, underscore the compound-specific nature of isoform engagement even among closely related analogs [1].
HDAC2 Potency vs. HDAC-IN-33Head-to-head
IC50 11 nM vs. 46 nM (4.2-fold)
Supports HDAC2 pathway-response context
Identical assay conditions
HDAC2EpigeneticsCancer
Evidence Dimension
HDAC2 Inhibition IC50
Target Compound Data
11 nM
Comparator Or Baseline
HDAC-IN-33: 46 nM
Quantified Difference
4.2-fold greater potency
Conditions
In vitro biochemical HDAC enzymatic activity assay
Why This Matters
HDAC2 inhibition is critical for regulating cell cycle progression and tumor suppressor gene expression; the superior potency of HDAC-IN-32 ensures more robust target modulation in cellular and in vivo models.
HDAC2EpigeneticsCancer
[1] InvivoChem. HDAC-IN-33 Product Datasheet. CAS No. 2766688-19-9. View Source
HDAC6 Inhibition Potency vs. HDAC-IN-33
HDAC-IN-32 inhibits HDAC6 with an IC50 of 28 nM, representing 1.7-fold greater potency than HDAC-IN-33 (IC50 47 nM). While the relative difference is smaller than for class I isoforms, it remains a statistically significant and experimentally meaningful distinction [1].
HDAC6 Potency vs. HDAC-IN-33Head-to-head
IC50 28 nM vs. 47 nM (1.7-fold)
Supports HDAC6 isoform selectivity review
Smaller relative difference; still measurable
HDAC6EpigeneticsCancer
Evidence Dimension
HDAC6 Inhibition IC50
Target Compound Data
28 nM
Comparator Or Baseline
HDAC-IN-33: 47 nM
Quantified Difference
1.7-fold greater potency
Conditions
In vitro biochemical HDAC enzymatic activity assay
Why This Matters
HDAC6 is a cytoplasmic deacetylase implicated in cell motility and immune regulation; differential inhibition profiles between structurally similar compounds can significantly alter cellular phenotype outcomes.
HDAC6EpigeneticsCancer
[1] InvivoChem. HDAC-IN-33 Product Datasheet. CAS No. 2766688-19-9. View Source
Anti-Migratory Activity vs. SAHA
HDAC-IN-32 demonstrates superior anti-migratory activity compared to the FDA-approved pan-HDAC inhibitor SAHA (Vorinostat). This functional advantage is mechanistically linked to the enhanced downregulation of MMP-2, a matrix metalloproteinase critically involved in tumor cell invasion and metastasis [1].
In vitro cell migration assay; MMP-2 expression analysis
Why This Matters
For metastasis and tumor invasion studies, HDAC-IN-32 offers a functional advantage over the standard-of-care comparator SAHA, enabling investigation of anti-metastatic mechanisms not fully captured by pan-HDAC inhibition alone.
Anti-MigrationMMP-2Cancer Metastasis
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
Cellular Antiproliferation Profile
HDAC-IN-32 exhibits potent and cell-type-dependent antiproliferative activity. In HEL (human erythroleukemia) cells, it achieves an IC50 of 0.02 μM, while in B16-F10 murine melanoma cells, the IC50 is 4.8 μM [1]. This differential sensitivity underscores the importance of cell-line-specific potency data for experimental design.
Investigators must select appropriate cell line models based on known sensitivity profiles; the provided quantitative data enables informed decision-making for assay validation and dose-response studies.
AntiproliferationCancer Cell LinesIC50
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
In Vivo Antitumor Efficacy in Xenografts
HDAC-IN-32 demonstrates robust in vivo antitumor efficacy in both HEL xenograft and murine melanoma models [1]. These data confirm that the in vitro biochemical and cellular potency translates into meaningful tumor growth inhibition in living systems, a critical differentiator for compounds intended for preclinical therapeutic development.
In Vivo Tumor GrowthContext-dependent
HEL xenograft & murine melanoma
Reported in vivo model-response context
Quantitative difference not specified
In VivoXenograftAntitumor
Evidence Dimension
In vivo antitumor efficacy
Target Compound Data
Significant tumor growth inhibition
Comparator Or Baseline
Vehicle control
Quantified Difference
Not specified in available abstract data
Conditions
HEL xenograft model; murine melanoma model
Why This Matters
In vivo validation distinguishes HDAC-IN-32 from compounds with only in vitro activity, providing confidence for translational research applications requiring systemic administration and tumor microenvironment engagement.
In VivoXenograftAntitumor
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
HDAC-IN-32 Research Applications
Class I HDAC & DNA-Targeting in Cancer Epigenetics
HDAC-IN-32 is uniquely suited for studies investigating the intersection of chromatin modification and DNA topology. Its dual mechanism—HDAC inhibition coupled with DNA minor groove binding—allows researchers to interrogate synergistic effects on gene expression not achievable with standard pan-HDAC inhibitors such as SAHA [1]. This property is particularly valuable in epigenetic oncology research where combined targeting of histone acetylation and DNA structure may yield enhanced therapeutic effects.
Metastasis & Cell Migration Studies
Based on demonstrated superior anti-migratory activity compared to SAHA and specific downregulation of MMP-2, HDAC-IN-32 is the preferred tool compound for investigating HDAC-dependent regulation of tumor cell invasion and metastasis [1]. Researchers should prioritize this compound when studying mechanisms of epithelial-to-mesenchymal transition, extracellular matrix remodeling, or when screening for anti-metastatic combination therapies.
HDAC1/2 Biochemical & Cellular Assays
For investigators whose research questions specifically require potent inhibition of HDAC1 and HDAC2 (IC50 5.2 nM and 11 nM, respectively) with moderate HDAC6 activity (IC50 28 nM), HDAC-IN-32 provides a well-characterized profile . This isoform selectivity pattern is distinct from both pan-inhibitors and highly isoform-selective probes, making HDAC-IN-32 appropriate for studies where balanced class I/HDAC6 inhibition is mechanistically relevant.
Tumor Immunology & Immuno-Oncology Models
HDAC-IN-32 has been demonstrated to promote antigen presentation and activate T cells, triggering antitumor immunity and reshaping the tumor immune microenvironment [1]. This validated immunomodulatory activity supports its use in syngeneic tumor models and ex vivo immune cell assays where HDAC inhibitor-mediated immune activation is the primary endpoint. Researchers should select HDAC-IN-32 over immunologically uncharacterized HDAC inhibitors when immuno-oncology outcomes are central to the study hypothesis.
[1] Chen C, Li X, Zhao H, Liu M, Du J, Zhang J, Yang X, Hou X, Fang H. Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. J Med Chem. 2022;65(4):3667-3683. doi:10.1021/acs.jmedchem.1c02225. View Source
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